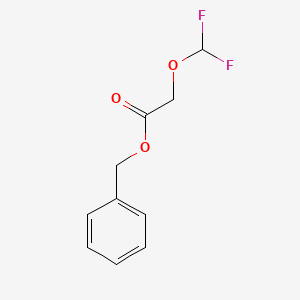
Benzyl 2-(difluoromethoxy)acetate
Cat. No. B1375459
M. Wt: 216.18 g/mol
InChI Key: RYKKJPDBCIAJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552181B2
Procedure details


Benzyl 2-hydroxyacetate (3.2 ml, 22.2 mmol), sodium sulfate (0.63 g, 4.4 mmol), and MeCN (34 ml) were placed in a 100 ml two-necked RBF fitted with a magnetic stirrer, a dropping funnel and a refluxing condenser. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (9.18 ml, 89 mmol) was then added with stirring at 45° C. After addition, the mixture was further stirred for 1 h at this temperature. The reaction mixture was poured into 10% aqueous sodium carbonate and was extracted with diethyl ether, the combined extracts were washed with 10% aqueous sodium carbonate, water, brine, dried over sodium sulfate, and concentrated. The crude material was purified by column chromatography (4:1 Hexanes/EtOAc) to afford the intermediate benzyl 2-(difluoromethoxy)acetate which was dissolved in EtOAc (34 mL). N-Ethyl-N-isopropylpropan-2-amine (0.561 ml, 3.2 mmol) was added and after degassing with nitrogen, palladium on carbon (0.680 g, 0.64 mmol) was added. The reaction was purged with hydrogen and stirred under 50 PSI of hydrogen for 24 hours. The degassed reaction was filtered through a pad of Celite and concentrate to afford the titled product as the amine salt which was used directly for subsequent reaction steps without further purification.





Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4].S([O-])([O-])(=O)=O.[Na+].[Na+].[F:20][C:21]([F:29])(S(F)(=O)=O)C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>CC#N>[F:20][CH:21]([F:29])[O:1][CH2:2][C:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:4] |f:1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
OCC(=O)OCC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0.63 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
9.18 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(S(=O)(=O)F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
45 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 45° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stirrer, a dropping funnel and a refluxing condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred for 1 h at this temperature
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined extracts were washed with 10% aqueous sodium carbonate, water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by column chromatography (4:1 Hexanes/EtOAc)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(OCC(=O)OCC1=CC=CC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
